N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a butylphenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-butylphenylamine, which is then reacted with 2-chloroacetyl chloride to form the intermediate 2-(4-butylphenylamino)acetyl chloride. This intermediate is subsequently reacted with 4-(pyrrolidin-1-yl)pyrimidine-2-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl and pyrimidine groups.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfanyl group may play a role in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications.
Biological Activity
N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide, also known by its CAS number 1251619-77-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H26N4OS
- Molecular Weight : 370.51 g/mol
- CAS Number : 1251619-77-8
The compound features a butylphenyl moiety linked to a pyrimidinyl sulfanyl group, which is pivotal for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens, particularly multidrug-resistant strains.
Table 1: Antimicrobial Activity Data
The compound exhibited a noteworthy MIC of 4 µg/mL against MRSA, indicating potent antibacterial action comparable to lead compounds in the same class.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly influence the biological activity. For instance, the introduction of cationic side chains with multiple heteroatoms enhanced antibacterial properties. The distance and configuration of these moieties are critical in determining the compound's effectiveness against specific pathogens .
Key Findings from SAR Studies
- Cationic Side Chains : More than one heteroatom increases antibacterial action.
- Spatial Configuration : The arrangement of functional groups affects potency and selectivity against different bacterial strains.
- Metabolic Stability : Modifications aimed at reducing metabolic soft spots have led to compounds with longer action durations .
Case Study 1: Efficacy Against MRSA
In a controlled study, this compound was tested against MRSA strains. The results indicated that the compound maintained its activity even against resistant strains, making it a promising candidate for further development as an antimicrobial agent .
Case Study 2: Broader Antifungal Activity
Another investigation focused on the antifungal properties of the compound against various Candida species. The findings showed moderate effectiveness, suggesting potential applications in treating fungal infections alongside bacterial ones .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-2-3-6-16-7-9-17(10-8-16)22-19(25)15-26-20-21-12-11-18(23-20)24-13-4-5-14-24/h7-12H,2-6,13-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWIXHMOWHMHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.